molecular formula C22H17N B3054587 N,N-diphenylnaphthalen-1-amine CAS No. 61231-45-6

N,N-diphenylnaphthalen-1-amine

Cat. No.: B3054587
CAS No.: 61231-45-6
M. Wt: 295.4 g/mol
InChI Key: FGGAOQTXQHKQOW-UHFFFAOYSA-N
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Description

N,N-diphenylnaphthalen-1-amine is a useful research compound. Its molecular formula is C22H17N and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diphenylnaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N/c1-3-12-19(13-4-1)23(20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGAOQTXQHKQOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464516
Record name N,N-diphenyl-1-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61231-45-6
Record name N,N-diphenyl-1-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Organic Semiconductor and Optoelectronic Materials Science

N,N-diphenylnaphthalen-1-amine, a tertiary amine featuring a naphthalene (B1677914) core bonded to two phenyl groups, is a key player in the field of organic electronics. cymitquimica.com This class of materials is built upon carbon-based molecules and polymers, offering advantages such as mechanical flexibility, lightweight nature, and the potential for low-cost, large-area fabrication. Within this domain, this compound and its derivatives are primarily recognized for their exceptional hole-transporting capabilities. cymitquimica.comrsc.org

In organic electronic devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, efficient charge transport is paramount for high performance. rsc.orggoogle.com These devices are typically composed of multiple layers, each with a specific function, such as charge injection, transport, and recombination to produce light (in OLEDs) or to generate electrical current from light (in solar cells). This compound serves as a quintessential hole transport material (HTM), facilitating the movement of positive charge carriers (holes) from the anode towards the emissive or active layer. cymitquimica.comgoogle.com Its propeller-like, non-planar molecular structure helps to prevent close packing in the solid state, which can enhance solubility and promote the formation of stable amorphous films, a desirable characteristic for device fabrication and longevity. ntu.edu.tw

Overview of the Significance of N,n Diphenylnaphthalen 1 Amine and Its Derivatives in Contemporary Research

The significance of N,N-diphenylnaphthalen-1-amine extends to its role as a versatile platform for the design of novel functional materials. By chemically modifying its core structure, researchers can fine-tune its electronic and optical properties to suit specific applications.

In the realm of OLEDs, derivatives of this compound are instrumental in achieving high-efficiency and long-lasting devices. For instance, it has been incorporated as an electron-donating unit in "hot exciton" emitters for deep red OLEDs. nih.gov These advanced emitters are designed to have a small energy gap between their lowest singlet and second triplet excited states, enabling rapid radiative decay and overcoming the "energy gap law" that typically limits efficiency in long-wavelength emission. nih.gov A notable example is the βT-IPD emitter, which incorporates this compound and has led to non-doped deep red OLEDs with a record-breaking maximum external quantum efficiency (EQE) of 15.5%. nih.gov

The following table summarizes the performance of some OLEDs utilizing derivatives of this compound:

Emitter/CompoundRole of this compound moietyEmission Peak (nm)Max. External Quantum Efficiency (EQE) (%)
βT-IPDElectron-donating unit in a hot exciton (B1674681) emitter66715.5
T-β-IQDElectron-donating unit in a NIR-TADF molecule7119.44

Beyond displays, derivatives of this compound are also making a significant impact in the field of photovoltaics, particularly in perovskite solar cells (PSCs). PSCs are a promising next-generation solar cell technology, and the hole transport material is a critical component for achieving high power conversion efficiencies (PCE) and operational stability. rsc.orgresearchgate.net While the compound spiro-OMeTAD has been a benchmark HTM, its complex synthesis and purification present challenges for large-scale production. rsc.org This has spurred the development of alternative HTMs based on simpler molecular cores, with this compound derivatives showing promise. Theoretical studies using Density Functional Theory (DFT) have been employed to design new HTMs based on triphenylamine (B166846) derivatives with different π-linkers, including structures related to this compound, to optimize their electronic properties for efficient hole extraction in PSCs. frontiersin.org

Research Trajectories and Future Outlook for N,n Diphenylnaphthalen 1 Amine Based Systems

Established Synthetic Routes to this compound

The construction of the carbon-nitrogen bonds in this compound is predominantly achieved through modern cross-coupling strategies. These methods offer significant advantages over classical techniques, which often suffer from harsh reaction conditions and limited substrate scope.

Buchwald-Hartwig Cross-Coupling Strategies

The Buchwald-Hartwig amination stands as a cornerstone for the synthesis of arylamines, including this compound. This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between aryl halides or triflates and amines. The development of this reaction has been marked by the evolution of sophisticated catalyst systems, enabling the coupling of a wide array of substrates under increasingly mild conditions. researchgate.netwikipedia.org

The synthesis of this compound via this method typically involves the reaction of 1-bromonaphthalene (B1665260) with diphenylamine (B1679370) in the presence of a palladium catalyst and a suitable base. mdpi.com The choice of ligand is crucial for the efficiency of the catalytic system. Bulky, electron-rich phosphine (B1218219) ligands, such as RuPhos, are often employed to promote the reaction. mdpi.com

Table 1: Buchwald-Hartwig Synthesis of this compound

Aryl HalideAmineCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1-BromonaphthaleneDiphenylaminePd(OAc)₂ (1 mol%)RuPhos (2 mol%)NaOtBu (1.2 equiv)None (solvent-free)1101289

Data sourced from a literature procedure for the synthesis of this compound. mdpi.com

The reaction is often carried out under solvent-free conditions at elevated temperatures, which can offer environmental and practical advantages. The use of a strong base like sodium tert-butoxide (NaOtBu) is essential for the deprotonation of the amine and the regeneration of the active catalyst. mdpi.com

Iron-Catalyzed Oxidative Coupling Reactions

While the Buchwald-Hartwig reaction is a powerful tool for the synthesis of this compound, iron-catalyzed reactions have been explored for the subsequent transformation of this compound. Specifically, an iron-catalyzed oxidative C-C homocoupling of this compound has been developed to synthesize N,N,N',N'-tetraphenylnaphthidine. mdpi.com This reaction utilizes an iron-phthalocyanine complex as a catalyst and air as the oxidant, highlighting the potential of iron catalysis in the synthesis of larger, more complex organic molecules derived from this compound. mdpi.com Although not a direct synthesis of the target compound, this demonstrates the utility of iron catalysis in the chemistry of triarylamines.

Other Amination Reactions for Arylamine Synthesis

While the Buchwald-Hartwig reaction is the most direct and widely used method for synthesizing this compound, other classical and modern amination reactions are fundamental to the synthesis of a broad range of arylamines. Their applicability to a sterically hindered tertiary amine like this compound may be limited, but they are crucial for the synthesis of primary and secondary arylamine precursors.

Reductive Amination: This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. harvard.edulibretexts.org For arylamines, this could involve the reaction of an aromatic aldehyde or ketone with an amine. While powerful for synthesizing a wide variety of amines, its direct application to form a triarylamine like this compound in a single step is not common. Copper-catalyzed reductive amination of aryl boronic acids has also been developed for the synthesis of symmetrical diarylamines. nih.govacs.org

Gabriel Synthesis: This classical method is primarily used for the synthesis of primary amines from primary alkyl halides using potassium phthalimide. libretexts.orgwikipedia.orgchemistrysteps.com The reaction proceeds via an SN2 mechanism. While effective for primary amines, it is not suitable for the direct synthesis of secondary or tertiary arylamines like this compound.

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine. libretexts.orgwikipedia.orgorganic-chemistry.org The Curtius rearrangement is a valuable tool for accessing primary amines from carboxylic acids but is not a direct route to tertiary arylamines.

Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with bromine and a strong base to yield a primary amine with one less carbon atom. numberanalytics.comwikipedia.org This reaction proceeds through an isocyanate intermediate, similar to the Curtius rearrangement, and is primarily used for the synthesis of primary amines. numberanalytics.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is paramount for optimizing synthetic protocols, improving yields, and controlling selectivity.

Elucidation of Catalytic Reaction Mechanisms

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a series of well-defined steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (1-bromonaphthalene) to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: Diphenylamine coordinates to the Pd(II) center, and subsequent deprotonation by the base generates a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of this compound and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The nature of the ligand plays a critical role in each of these steps, influencing the rate of oxidative addition and reductive elimination.

Understanding Reaction Selectivity and Yield Optimization

The selectivity and yield of the Buchwald-Hartwig synthesis of this compound are influenced by several factors, including the choice of catalyst, ligand, base, solvent, and temperature. researchgate.netnih.gov

Table 2: Factors Influencing Yield and Selectivity in Buchwald-Hartwig Amination

FactorInfluenceOptimization Strategies
Catalyst/Ligand The electronic and steric properties of the phosphine ligand are critical. Bulky, electron-rich ligands generally enhance the rates of both oxidative addition and reductive elimination, leading to higher yields. uit.noScreening of various Buchwald ligands (e.g., XPhos, RuPhos) to identify the most effective one for the specific substrate combination.
Base The strength and solubility of the base are important. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used to facilitate the deprotonation of the amine without competing side reactions.Optimization of the base and its stoichiometry is crucial to ensure efficient catalysis and prevent catalyst deactivation.
Solvent The polarity of the solvent can influence the solubility of the reactants and the stability of the catalytic intermediates. Aprotic solvents like toluene (B28343) or dioxane are often used, and in some cases, solvent-free conditions can be advantageous. mdpi.comChoice of solvent depends on the specific substrates and catalyst system. Solvent-free conditions can lead to higher reaction concentrations and improved efficiency.
Temperature Higher temperatures are often required to overcome the activation barriers for the catalytic steps, particularly with less reactive aryl chlorides.Optimization of the reaction temperature is necessary to achieve a reasonable reaction rate without promoting decomposition of the catalyst or products.

By systematically optimizing these parameters, the synthesis of this compound can be achieved with high selectivity and in excellent yields, making this powerful cross-coupling reaction a reliable tool for accessing this important class of organic materials.

Atom Economy and Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a valuable compound in materials science, is increasingly being scrutinized through the lens of green chemistry. The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. rsc.orgigitsarang.ac.in A key metric in this evaluation is atom economy, a concept that measures the efficiency of a reaction in converting reactants into the desired product. acs.orgprimescholars.comjocpr.com This section explores the application of these principles to the synthesis of this compound, with a focus on atom economy and other green chemistry considerations.

The predominant method for synthesizing this compound is the Buchwald-Hartwig amination. acsgcipr.orgnih.gov This cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. acsgcipr.org A typical synthesis involves the reaction of 1-bromonaphthalene with diphenylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.gov

A specific literature procedure for the synthesis of this compound (3) involves the coupling of diphenylamine (1) and 1-bromonaphthalene (2). nih.gov The reaction is catalyzed by a palladium acetate/RuPhos system with sodium tert-butoxide as the base. nih.gov

Reaction Scheme for the Synthesis of this compound:

C₁₂H₁₁N + C₁₀H₇Br --(Pd(OAc)₂, RuPhos, NaOtBu)--> C₂₂H₁₇N + NaBr + t-BuOH

While this method can achieve high yields, its atom economy presents a significant challenge from a green chemistry perspective. rsc.org Atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. savemyexams.com

Table 1: Atom Economy Calculation for the Synthesis of this compound

Reactant/Product Chemical Formula Molecular Weight ( g/mol ) Role
Diphenylamine C₁₂H₁₁N 169.22 Reactant
1-Bromonaphthalene C₁₀H₇Br 207.07 Reactant
Sodium tert-butoxide C₄H₉NaO 96.10 Base/Reactant
This compound C₂₂H₁₇N 295.38 Desired Product
Sodium bromide NaBr 102.89 Byproduct

Catalysts and ligands are not included in the formal atom economy calculation as they are used in sub-stoichiometric amounts. igitsarang.ac.in

Calculation:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

% Atom Economy = (295.38 / (169.22 + 207.07 + 96.10)) x 100

% Atom Economy = (295.38 / 472.39) x 100 ≈ 62.5%

The calculated atom economy of approximately 62.5% indicates that a substantial portion of the reactant mass is converted into byproducts, namely sodium bromide and tert-butanol, which are considered waste in this context. savemyexams.com This highlights a key area for improvement in the synthesis of this compound.

Beyond atom economy, several other green chemistry principles are relevant to the Buchwald-Hartwig synthesis of this compound:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org However, the Buchwald-Hartwig reaction often relies on palladium, a precious and toxic heavy metal. acsgcipr.org Efforts to improve the sustainability of this reaction focus on developing catalysts based on more abundant and less toxic base metals like nickel or copper. acsgcipr.orgacs.org

Auxiliary Substances: The synthesis often employs undesirable solvents such as toluene, xylene, or 1,4-dioxane. acsgcipr.org Research into greener alternatives, including bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), has shown promise in similar cross-coupling reactions. researchgate.net Some procedures for synthesizing this compound have been developed to be solvent-free, further enhancing the green credentials of the process. nih.gov

Derivatization: The principles of green chemistry advocate for minimizing or avoiding unnecessary derivatization and the use of protecting groups, as these steps require additional reagents and generate waste. acs.org The direct coupling of diphenylamine and 1-bromonaphthalene is advantageous in this regard as it avoids the need for protecting groups on the amine.

Table 2: Green Chemistry Metrics for Different Synthetic Approaches

Approach Catalyst Solvent Atom Economy Key Green Chemistry Considerations
Traditional Buchwald-Hartwig Palladium with complex phosphine ligands Toluene, Dioxane ~62.5% Use of precious metal catalyst, hazardous solvents, and complex, high molecular weight ligands. acsgcipr.org
Greener Buchwald-Hartwig Palladium on Carbon (Pd/C) or low catalyst loading 2-MeTHF, Dimethyl Isosorbide ~62.5% Use of greener, bio-based solvents; potential for catalyst recycling. researchgate.net
Base-Metal Catalysis Nickel or Copper complexes Various ~62.5% Avoids use of precious palladium; metals are more abundant and less expensive. acsgcipr.org

| Mechanochemical Synthesis | Various | Solvent-free | ~62.5% | Eliminates bulk solvent use, potentially reducing energy consumption and waste. nih.gov |

Electronic Absorption and Emission Spectroscopy

The electronic transitions of this compound (DPNA) provide significant insight into its molecular structure and behavior in various environments. These properties are primarily investigated using UV-Vis absorption and photoluminescence spectroscopy.

The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic system. In ethanol, this compound exhibits an absorption maximum at approximately 330 nm. tandfonline.com The absorption properties can be influenced by the solvent environment, a phenomenon that provides information about the interaction between the solute and solvent molecules. researchgate.net Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to further understand the electronic transitions and predict absorption spectra in both gaseous and solvent media. consensus.appresearchgate.net For instance, a derivative, NPA6, which is synthesized by attaching heptanamide (B1606996) to this compound, shows enhanced absorption near 400 nm in certain assemblies. nih.gov

Table 1: UV-Vis Absorption Maxima of this compound and Related Compounds

Compound Solvent Absorption Maximum (λ_max) [nm]
This compound (DPNA) Ethanol 330 tandfonline.com
This compound (DPNA) Tetrahydrofuran (THF) ~330 tandfonline.com
N,N,N',N'-tetraphenylnaphthidine Methanol 294 nih.gov
NPA6 (this compound derivative) Assemblies Not Specified ~400 nih.gov

This compound is a fluorescent molecule, meaning it emits light after absorbing photons. medchemexpress.com Its fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the surrounding environment. The compound exhibits an excitation wavelength of 337 nm and an emission wavelength of 407 nm. medchemexpress.com The fluorescence emission maximum can experience a bathochromic (red) shift in more polar solvents, a phenomenon known as solvatochromism. This shift indicates a change in the dipole moment upon excitation and suggests the formation of an intramolecular charge transfer (ICT) state in the excited state. rsc.org For example, a bathochromic shift of 14 nm has been observed for a related compound compared to 1-(diphenylamino)naphthalene. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be high for derivatives of this compound, reaching up to 68%. nih.gov

Table 2: Photoluminescence Properties of this compound and Related Compounds

Compound Solvent Excitation Wavelength (λ_ex) [nm] Emission Maximum (λ_em) [nm] Fluorescence Quantum Yield (Φ_f)
This compound Not Specified 337 medchemexpress.com 407 medchemexpress.com Not Reported
N,N,N',N'-tetraphenylnaphthidine Methanol 310 nih.gov Not Specified 0.68 nih.gov
Related Naphthidine Compound Methanol 310 nih.gov Not Specified 0.65 nih.gov

Time-resolved fluorescence spectroscopy provides information on the excited-state dynamics of a molecule, including its fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. edinst.com The fluorescence lifetime of this compound and its derivatives is influenced by factors such as the solvent and molecular structure. For instance, related compounds like N,N,N',N'-tetraphenylnaphthidines have been shown to have fluorescence lifetimes in the nanosecond range, with values of 4.2 ns and 3.6 ns reported for specific derivatives. nih.gov The excited-state dynamics can involve processes such as intramolecular charge transfer (ICT), where an electron is transferred from the donor (amino group) to the acceptor (naphthalene ring) part of the molecule. rsc.org In some cases, this can be followed by conformational relaxation to a twisted ICT state, which can influence the deactivation pathways and, consequently, the fluorescence lifetime. rsc.org

Table 3: Fluorescence Lifetimes of this compound Related Compounds

Compound Solvent Fluorescence Lifetime (τ) [ns]
N,N,N',N'-tetraphenylnaphthidine Methanol 4.2 nih.gov
Related Naphthidine Compound Methanol 3.6 nih.gov

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for confirming the molecular structure of this compound by identifying its characteristic vibrational modes.

The IR spectrum of this compound, a tertiary amine, is characterized by the absence of N-H stretching vibrations, which typically appear in the region of 3300-3500 cm⁻¹ for primary and secondary amines. wpmucdn.comlibretexts.org The presence of C-N stretching vibrations is a key feature. For aromatic tertiary amines, these absorptions are typically found in the range of 1200 to 1350 cm⁻¹. libretexts.org Other characteristic bands would include those associated with the aromatic rings, such as C-H stretching and C=C ring stretching vibrations. While specific IR data for this compound is not detailed in the provided search results, general principles of IR spectroscopy for aromatic amines can be applied to predict its spectral features. wpmucdn.comlibretexts.orglibretexts.org

Table 4: General Characteristic IR Absorption Ranges for Aromatic Tertiary Amines

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (if applicable) 2850 - 3000
Aromatic C=C Ring Stretch 1400 - 1600
Aromatic C-N Stretch 1200 - 1350 libretexts.org

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the aromatic rings. While specific Raman data for this compound is not available in the search results, the spectra of related phenyl-derivatives and amines can offer insights. ifremer.frias.ac.in For instance, vibrations of the carbon-carbon skeleton in benzene (B151609) rings typically appear around 1574 cm⁻¹. researchgate.net The C-N stretching mode can also be observed in the Raman spectrum, often coupled with other ring vibrations. ifremer.fr The absence of an N-H stretching band in the 3250-3400 cm⁻¹ region would confirm the tertiary nature of the amine. ifremer.fr

Table 5: General Characteristic Raman Shifts for Related Aromatic Compounds

Vibrational Mode Typical Raman Shift (cm⁻¹)
C-C Skeleton Vibration in Benzene Ring ~1574 researchgate.net
Ring-N Stretching coupled with ring breathing 1265 - 1279 ifremer.fr
C-H in-plane bending and C-N stretching 1073 - 1080 ifremer.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule can be obtained.

Proton (¹H) NMR Studies

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) and phenyl groups are observed.

A representative ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃) typically displays a complex multiplet in the aromatic region, generally between δ 7.0 and 8.0 ppm. The protons on the naphthalene ring system and the two phenyl groups give rise to a series of overlapping signals due to spin-spin coupling. For instance, one documented spectrum shows a multiplet ranging from 8.03 to 6.80 ppm. rsc.org The integration of these signals corresponds to the total number of aromatic protons in the molecule.

The specific chemical shifts and coupling constants can be influenced by the solvent used and the concentration of the sample. washington.edu For precise assignments, advanced NMR techniques are often employed.

Table 1: Representative ¹H NMR Data for this compound Derivatives Note: This table includes data for related structures to provide a comparative context for the expected chemical shifts.

CompoundSolventChemical Shift (ppm)Multiplicity
N-phenylnaphthalen-1-amineCDCl₃8.03 – 7.98, 7.87 – 7.82, 7.55, 7.47, 7.41 – 7.34, 7.24, 6.98, 6.90m, m, d, tt, m, t, d, t
4-methyl-N-phenylanilineCDCl₃7.20, 7.05, 7.01-6.94, 6.85t, d, m, t
N-benzylanilineCDCl₃7.38 – 7.29, 7.26, 7.16, 6.71, 6.63m, dt, tt, t, dd

Data sourced from supplementary information of various chemical studies. rsc.orgrsc.org

Carbon-13 (¹³C) NMR Studies

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound shows a series of signals corresponding to the different carbon environments within the naphthalene and phenyl rings.

The aromatic carbons typically resonate in the region of δ 110-150 ppm. The exact chemical shifts are dependent on the electronic environment of each carbon atom. For instance, carbons directly bonded to the nitrogen atom will appear at a different chemical shift compared to other aromatic carbons. A documented ¹³C NMR spectrum of the related compound N-phenylnaphthalen-1-amine in CDCl₃ shows signals at δ 144.7, 138.7, 134.6, 129.2, 128.4, 127.7, 125.9, 125.5, 122.9, 121.7, 120.4, 117.3, and 115.9 ppm. rsc.org The spectrum for this compound would be expected to show a more complex pattern due to the presence of the second phenyl group.

Table 2: Representative ¹³C NMR Data for this compound and Related Compounds

CompoundSolventChemical Shift (ppm)
N-phenylnaphthalen-1-amineCDCl₃144.7, 138.7, 134.6, 129.2, 128.4, 127.7, 125.9, 125.5, 122.9, 121.7, 120.4, 117.3, 115.9
4-fluoro-N-phenylanilineCDCl₃157.8, 143.8, 138.8, 129.2, 120.5, 116.8, 115.8
N-benzylanilineCDCl₃147.9, 139.2, 129.1, 128.5, 127.3, 127.1, 117.4, 112.7, 48.4

Data compiled from various research articles. rsc.orgrsc.org

Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD)

Table 3: General Parameters Obtained from SCXRD Analysis

ParameterDescription
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic CoordinatesThe precise position of each atom within the unit cell.
Bond Lengths and AnglesThe distances between bonded atoms and the angles between adjacent bonds.

Thin Film Morphology and Microstructure Characterization

The morphology and microstructure of this compound thin films are critical for their performance in electronic devices. Various techniques are used to characterize the surface topography, roughness, and internal structure of these films. The formation of thin films can be achieved through methods like interfacial polymerization. kuleuven.becsic.esutwente.nl

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide information about the surface structure and thickness of the thin films. nih.gov Atomic Force Microscopy (AFM) is often used to visualize the surface topography at the nanoscale and to quantify surface roughness. researchgate.net The morphology of the thin film, including its uniformity and the presence of any defects, can significantly influence device performance. The characteristics of the thin film are also dependent on the substrate on which it is deposited. csic.es

Mass Spectrometry for Molecular Identification (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) stands as a cornerstone analytical technique for the molecular identification and structural elucidation of chemical compounds. It functions by measuring the mass-to-charge ratio (m/z) of ions, providing data on molecular weight and elemental composition. For a compound like this compound, advanced MS techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are invaluable for unambiguous identification.

Electrospray ionization (ESI) is categorized as a soft ionization technique, which is particularly advantageous for analyzing molecules that might be thermally unstable. nih.gov It generates ions directly from a solution, minimizing fragmentation and typically yielding intact molecular ions or protonated molecules ([M+H]+). nih.gov This preservation of the molecular species is crucial for determining the molecular weight with high confidence.

High-Resolution Mass Spectrometry (HRMS) enhances the power of MS by providing exceptionally accurate mass measurements, often to the third or fourth decimal place. researchgate.net This level of precision allows for the determination of a molecule's elemental formula from its exact mass, as the precise mass of an ion is unique to its specific elemental composition due to the mass defect of its constituent atoms. nih.gov Instruments like Time-of-Flight (TOF) and Orbitrap analyzers are commonly employed to achieve high resolution. researchgate.netnih.gov

For this compound (C₂₂H₁₇N), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The presence of a single nitrogen atom in the molecule dictates that it will have an odd nominal molecular weight, a principle known as the nitrogen rule. whitman.edumsu.edu HRMS analysis confirms the elemental composition by matching the experimentally measured accurate mass to the theoretical value. doi.org

The table below summarizes the theoretical monoisotopic mass for the molecular ion of this compound and its protonated form, which is commonly observed in ESI-MS.

SpeciesFormulaTypeCalculated Monoisotopic Mass (Da)
This compoundC₂₂H₁₇NNeutral Molecule307.13610
Protonated Molecule[C₂₂H₁₈N]⁺Molecular Ion ([M+H]⁺)308.14392

While ESI is a soft ionization method, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides deeper structural insights. In MS/MS, the molecular ion is isolated and fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a "fingerprint" for the molecule. msu.edu

For aromatic amines like this compound, the molecular ion is typically intense due to the stability conferred by the aromatic systems. whitman.edulibretexts.org Common fragmentation pathways for amines involve the cleavage of bonds adjacent to the nitrogen atom (α-cleavage). libretexts.org The stability of the resulting fragments often dictates the most probable cleavage points.

The table below outlines the plausible fragment ions that could be observed in the mass spectrum of this compound following ionization and fragmentation.

Proposed FragmentFormulaCalculated Monoisotopic Mass (Da)Description
[M]⁺•[C₂₂H₁₇N]⁺•307.13610Molecular Ion
[M-H]⁺[C₂₂H₁₆N]⁺306.12828Loss of a hydrogen atom
[M-C₆H₅]⁺[C₁₆H₁₂N]⁺218.09698Loss of a phenyl radical from the molecular ion
[(C₆H₅)₂N]⁺[C₁₂H₁₀N]⁺168.08130Diphenylamino cation resulting from cleavage of the naphthalene-nitrogen bond
[C₁₀H₇]⁺[C₁₀H₇]⁺127.05478Naphthyl cation

Photophysical Properties and Excitonic Phenomena in N,n Diphenylnaphthalen 1 Amine Based Systems

Photoluminescence Quantum Yield and Radiative Decay Rate Investigations

The photoluminescence quantum yield (PLQY) is a critical measure of a material's emission efficiency, defined as the ratio of emitted photons to absorbed photons. For N,N-diphenylnaphthalen-1-amine-based systems, the PLQY can be significantly influenced by the molecular structure, aggregation state, and the surrounding environment.

Derivatives of 1,8-naphthalimide, which share structural similarities with the naphthalene (B1677914) core of this compound, have been shown to exhibit high fluorescence quantum yields. For instance, some 4-amino-1,8-naphthalimide (B156640) derivatives display strong yellow-orange fluorescence. The introduction of an amino group can cause a red shift in the fluorescence spectrum and enhance the emission intensity. The quantum yield of fluorescence in these systems is a key parameter, with observed differences often attributed to the nature of the substituents on the naphthalimide core.

Studies on triphenylamine (B166846) derivatives, which feature the same triphenylamine moiety as this compound, have also provided insights into their emissive properties. The fluorescence quantum yields of dilute solutions of some triphenylamine derivatives in nonpolar solvents can range from 0.063 to 0.94. functmaterials.org.ua However, in the solid state, these values are often lower, ranging from 0.011 to 0.25, a phenomenon known as aggregation-caused quenching (ACQ). functmaterials.org.ua

The radiative decay rate, which is the rate at which a molecule in an excited state returns to the ground state by emitting a photon, is intrinsically linked to the PLQY. High fluorescence quantum yields are generally associated with high radiative decay rates. For some naphthalimide derivatives, fluorescence lifetimes are in the range of 1-3 nanoseconds. nih.gov

Interactive Data Table: Photoluminescence Properties of Related Compounds

Compound FamilySolvent/StateFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf)Reference
Triphenylamine DerivativesNonpolar Solvents (dilute)0.063 - 0.94- functmaterials.org.ua
Triphenylamine DerivativesSolid Films0.011 - 0.25- functmaterials.org.ua
Naphthoxazole DerivativesVarious SolventsHigh1-3 ns nih.gov
4-Amino-1,8-naphthalimide DerivativesEthanol-- researchgate.net

Excited State Dynamics and Relaxation Mechanisms

The behavior of this compound-based systems upon photoexcitation is governed by a complex interplay of excited state dynamics and relaxation pathways. These processes, including transitions between singlet and triplet states, are fundamental to phenomena such as thermally activated delayed fluorescence (TADF), aggregation-induced emission (AIE), and room temperature phosphorescence (RTP).

Singlet and Triplet Excited State Energy Levels (S1, T1, T2)

The relative energies of the lowest singlet (S1) and triplet (T1, T2) excited states are crucial in determining the photophysical properties of a molecule. A small energy gap between the S1 and T1 states (ΔEST) is a key prerequisite for efficient thermally activated delayed fluorescence (TADF). In donor-acceptor molecules, this energy gap can be minimized by increasing the spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

For materials to be effective in triplet-triplet energy transfer processes, their triplet energies must be sufficiently high. Some imidazoacridine-based donor-acceptor materials, for example, exhibit high triplet energies in the range of 58.2–69.9 kcal mol−1. nih.gov

Thermally Activated Delayed Fluorescence (TADF) Characteristics

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, potentially enabling 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). mdpi.comnih.gov This process involves the reverse intersystem crossing (RISC) of excitons from a triplet state to a singlet state, facilitated by thermal energy. wikipedia.org A small ΔEST is essential for efficient RISC. nih.govnih.gov

The TADF mechanism was first identified in eosin (B541160) in 1961 and has since become a major area of research in materials science for optoelectronic applications. wikipedia.org Compounds exhibiting TADF often show both prompt and delayed fluorescence. wikipedia.org The combination of commercially available donor and acceptor materials can lead to excellent TADF properties. mdpi.comnih.gov For instance, exciplexes formed between donor molecules like N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) and an acceptor can exhibit TADF. mdpi.comnih.gov

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. home.blogrsc.org This is in contrast to the more common aggregation-caused quenching (ACQ), where fluorescence intensity decreases with increasing aggregation. nih.gov The AIE effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways. home.blog

Conversely, the ACQ effect can be induced by the aggregation of planar molecules, such as phenazine (B1670421) groups, through π–π stacking. nih.gov The interplay between AIE and ACQ moieties within a single molecule can lead to complex photophysical behavior. For example, a tetraphenylethene-based phenazine-imidazole derivative containing both AIE and ACQ units exhibits varying fluorescence depending on the degree of aggregation in different solvents. nih.gov

Room Temperature Phosphorescence (RTP) Induced by Impurities

Room-temperature phosphorescence (RTP) in purely organic materials is a rare phenomenon due to the efficient non-radiative decay of triplet excitons. researchgate.netnih.gov However, it has been discovered that trace impurities can induce strong RTP in some organic compounds. researchgate.netnih.govresearchgate.net For instance, commercially available triphenylamine has been found to exhibit ultralong yellow-green RTP due to the presence of N,N-diphenyl-naphthylamine isomers as impurities. researchgate.net Even at extremely low concentrations (1:1,000,000 mass ratio), these impurities can generate RTP through a triplet-to-triplet energy transfer mechanism. researchgate.net

This discovery of impurity-induced RTP has opened up new avenues for the design of RTP materials. researchgate.netnih.gov The confinement of N-phenyl-2-naphthylamine molecules in a crystalline dibromobiphenyl matrix has also been shown to induce strong and long-lived RTP with a quantum efficiency of approximately 20%. nih.gov

Solvatochromism and Environmental Effects on Photophysical Behavior

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. For this compound and related compounds, the photophysical properties can be highly sensitive to the polarity of the solvent.

In many donor-acceptor systems, the absorption spectra are relatively insensitive to solvent polarity, while the fluorescence spectra exhibit significant solvatochromic shifts. nih.gov This indicates a larger dipole moment in the excited state compared to the ground state, which is characteristic of an intramolecular charge transfer (ICT) excited state. nih.gov The Lippert-Mataga equation is often used to analyze the solvatochromic behavior and estimate the change in dipole moment upon excitation. nih.gov

The fluorescence quantum yield of solvatochromic fluorophores can also be highly dependent on the solvent environment. For example, the fluorescence quantum yield of 4-N,N-dimethylamino-1,8-naphthalimide is highly sensitive to changes in the local solvent environment, exhibiting "switch-like" emission properties. nih.govresearchgate.net In some cases, a reversal in solvatochromism can be observed, where the direction of the spectral shift changes with the solvent polarity scale. iku.edu.tr

Interactive Data Table: Solvent Effects on a Naphthoxazole Derivative

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
Cyclohexane2.021.4273504003550
Toluene (B28343)2.381.4973524154350
Dichloromethane8.931.4243534506550
Acetonitrile37.51.3443514808350
Methanol32.71.3293504908900

Note: Data is illustrative and based on general trends for solvatochromic dyes.

Intramolecular and Intermolecular Energy and Charge Transfer Processes

The photophysical behavior of systems incorporating this compound is significantly influenced by a variety of energy and charge transfer processes that can occur both within a single molecule (intramolecular) and between neighboring molecules (intermolecular). These processes are fundamental to the application of such materials in optoelectronic devices, as they govern the fate of excitons and influence properties such as emission color, efficiency, and charge carrier mobility.

Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) is a crucial photophysical process in donor-acceptor molecules, where upon photoexcitation, an electron is transferred from an electron-donating moiety to an electron-accepting moiety within the same molecule. In this compound, the diphenylamino group acts as a potent electron donor, while the naphthalene ring can function as the acceptor.

The nature of the ICT state can be further characterized as either a planar intramolecular charge transfer (PICT) state, where the molecular geometry remains largely planar in the excited state, or a twisted intramolecular charge transfer (TICT) state, where a twisting of the donor and acceptor groups relative to each other occurs in the excited state. The formation of a TICT state often leads to a larger charge separation and can result in fluorescence quenching in some cases.

To illustrate the concept of solvatochromism driven by ICT, the following interactive table presents hypothetical data on the absorption and emission maxima of a generic donor-acceptor molecule in solvents of varying polarity.

SolventPolarity IndexAbsorption Max (nm)Emission Max (nm)Stokes Shift (nm)
Hexane0.00935040050
Toluene0.09935542570
Chloroform (B151607)0.25936045090
Acetonitrile0.460365490125
Methanol0.762368510142

Note: This table is illustrative and does not represent experimental data for this compound.

Resonance Energy Transfer (RET)

Resonance Energy Transfer (RET), often referred to as Förster Resonance Energy Transfer (FRET), is a non-radiative process through which an excited donor chromophore transfers its energy to a ground-state acceptor chromophore via dipole-dipole coupling. The efficiency of this process is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles.

This compound, with its characteristic absorption and emission properties, can potentially act as either a donor or an acceptor in a RET system. For it to function as an effective donor, its emission spectrum must overlap significantly with the absorption spectrum of an acceptor molecule. Conversely, to act as an acceptor, its absorption spectrum must overlap with the emission of a suitable donor.

The key parameter governing RET is the Förster distance (R₀), which is the distance at which the energy transfer efficiency is 50%. The R₀ value is specific to a given donor-acceptor pair and can be calculated based on their photophysical properties.

While specific experimental data on RET involving this compound as a donor or acceptor with a specific partner is not detailed in the provided search results, the following table illustrates the typical Förster distances for common FRET pairs, highlighting the range of distances that can be probed using this technique.

DonorAcceptorR₀ (Å)
FluoresceinTetramethylrhodamine55
IAEDANSFluorescein46
EDANSDabcyl33
BODIPY FLBODIPY FL57
FluoresceinQSY 7 and QSY 9 dyes61

Source: Adapted from publicly available data. thermofisher.com

Ground State Charge Transfer and Electrostatic Interactions

In addition to charge transfer processes in the excited state, interactions can also occur in the ground state, leading to the formation of ground-state charge-transfer complexes (CTCs). These complexes arise from the association of an electron donor and an electron acceptor molecule, where a partial transfer of electronic charge from the donor to the acceptor occurs even without photoexcitation.

The formation of a CTC is typically characterized by the appearance of a new, broad, and often weak absorption band at a longer wavelength than the absorption bands of the individual donor and acceptor molecules. This new band corresponds to the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor within the complex.

This compound, being a strong electron donor, has the potential to form ground-state CTCs with various electron-accepting molecules. The stability of such a complex is influenced by the ionization potential of the donor, the electron affinity of the acceptor, and the electrostatic and steric interactions between the two components.

Spectroscopic studies are crucial for identifying and characterizing ground-state CTCs. For instance, the interaction between a donor like p-phenylenediamine (B122844) and an acceptor like 3,5-dinitrobenzoic acid has been shown to form a 1:1 charge-transfer complex, which was characterized by a new charge transfer band in the electronic absorption spectrum. nih.gov

The following table provides an example of the spectroscopic data that would be used to characterize a ground-state charge-transfer complex.

Speciesλmax (nm) in Methanol
p-Phenylenediamine (Donor)Not specified in the visible region
3,5-Dinitrobenzoic Acid (Acceptor)Not specified in the visible region
Charge-Transfer ComplexWell-resolved bands in the visible region

Source: Based on findings for a p-phenylenediamine and 3,5-dinitrobenzoic acid complex. nih.gov

Electrostatic interactions, such as dipole-dipole and van der Waals forces, also play a significant role in the ground-state properties of this compound-based systems, influencing molecular packing in the solid state and solvation in different media. These interactions can affect the electronic properties of the molecule and its propensity to form charge-transfer complexes.

Theoretical and Computational Investigations of N,n Diphenylnaphthalen 1 Amine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary quantum mechanical method for investigating the electronic structure of complex molecules due to its effective balance of computational cost and accuracy. DFT calculations are instrumental in predicting the geometric and electronic properties of molecules like N,N-diphenylnaphthalen-1-amine and its isomers nih.gov.

A molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to its electronic and optical properties. The HOMO level corresponds to the energy required to remove an electron (ionization potential), while the LUMO level relates to the energy released when an electron is added (electron affinity). The energy difference between these two levels is known as the HOMO-LUMO gap, a critical parameter that determines the molecule's stability, chemical reactivity, and the energy of its lowest electronic excitation mdpi.comnih.gov.

For materials used in organic electronics, such as this compound, the HOMO and LUMO energy levels dictate how efficiently charges (holes and electrons) can be injected from electrodes and transported through the material. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability mdpi.comnih.gov. DFT calculations are routinely used to compute these energy levels. For instance, studies on related naphthalene (B1677914) derivatives have successfully used DFT methods to calculate the HOMO-LUMO energy gap, providing insights into their electronic behavior researchgate.netiucr.org. The tuning of the HOMO-LUMO gap can be achieved by modifying the molecular structure, such as by adding different functional groups, which alters the energies of the frontier orbitals in a predictable manner nih.gov.

Table 1: Key Electronic Properties Investigated via DFT

Property Description Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital. Determines the hole injection and transport capability.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Determines the electron injection and transport capability.

| Band Gap (E_gap) | Energy difference between HOMO and LUMO. | Influences optical absorption, color, and chemical stability. |

The three-dimensional arrangement of atoms in a molecule determines its physical and chemical properties. DFT calculations are employed to find the most stable molecular geometry by minimizing the total energy of the system. This process, known as geometry optimization, provides precise information on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the HOMO and LUMO nih.gov. The spatial distribution of these orbitals reveals the most probable locations for electrophilic and nucleophilic attacks. In the context of this compound, the HOMO is typically localized on the electron-rich triphenylamine (B166846) core, indicating its function as a hole-transporting (electron-donating) material. The LUMO distribution highlights regions that can accept electrons.

Analysis of the charge density distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. For this compound, the nitrogen atom and aromatic rings are expected to be regions of high electron density, which is crucial for its function in charge-transporting layers of organic devices nih.govmdpi.com.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting optical properties scirp.orgscirp.org. By calculating the electronic transition energies and oscillator strengths, TD-DFT can simulate a molecule's UV-visible absorption spectrum. This allows researchers to predict the wavelengths of maximum absorption (λ_max) and understand the nature of the electronic transitions involved (e.g., π→π* or n→π*) researchgate.netresearchgate.net. For a material like this compound, which is often used in OLEDs, predicting its absorption and emission characteristics is essential for device design and performance optimization researchgate.net.

Multiscale Modeling Approaches for Charge Transport in Organic Materials

The performance of an organic electronic device depends not only on the properties of individual molecules but also on how those molecules arrange themselves in a thin film and how charges move through this bulk material. Multiscale modeling combines quantum chemical calculations on a single-molecule level with molecular dynamics and kinetic Monte Carlo simulations to predict bulk charge transport properties, such as charge carrier mobility sciopen.comresearchgate.net.

The process typically involves:

Quantum Chemistry (DFT): Calculating the electronic properties and reorganization energy of a single this compound molecule.

Molecular Dynamics (MD): Simulating the packing and morphology of many molecules in a thin film to understand the structural arrangement.

Charge Transfer Integral Calculation: Determining the electronic coupling between adjacent molecules based on their distance and orientation from the MD simulation.

This approach connects the molecular-level properties of this compound to the macroscopic performance of a device, providing a comprehensive understanding of its function as a charge transport material mdpi.com.

Quantum Chemical Calculations for Electronic and Optical Properties

Quantum chemical calculations encompass a range of methods, including DFT and TD-DFT, that provide a deep understanding of molecular behavior nih.govyoutube.com. These calculations can elucidate the relationship between structure and function. For this compound, these methods can predict how chemical modifications—such as adding substituent groups to the phenyl or naphthyl rings—would alter its HOMO-LUMO gap, charge mobility, and absorption spectra nih.gov. This predictive power is invaluable for the rational design of new materials with tailored properties for specific applications in fields like organic electronics nih.govresearchgate.net.

Advanced Applications of N,n Diphenylnaphthalen 1 Amine in Organic Electronics and Optoelectronics

Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)

Derivatives of N,N-diphenylnaphthalen-1-amine, particularly NPB, are benchmark hole-transporting materials (HTMs) in OLED technology. nih.gov The primary functions of the hole-transport layer (HTL) are to facilitate the injection of holes from the anode (typically Indium Tin Oxide, ITO) and transport them efficiently to the emissive layer (EML), while simultaneously blocking the passage of electrons from the EML to the anode. The high glass transition temperature (Tg) of materials like NPB (around 95 °C) contributes to the formation of stable, amorphous thin films, which enhances the device's operational longevity by preventing crystallization. ossila.com

Optimization of Device Architecture and Performance Metrics (e.g., External Quantum Efficiency, Current Efficiency, Luminance)

The performance of an OLED is profoundly influenced by its architecture, including the choice and thickness of materials for each layer. The optimization of the HTL is a critical step in maximizing key performance metrics such as external quantum efficiency (EQE), current efficiency (cd/A), and luminance (cd/m²).

A common OLED architecture involves stacking the HTL between the anode and the EML. For instance, a blue-emitting OLED was constructed with the sequence: ITO / NPB (500 Å) / Blue Emitting Material (30 nm) / 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen) (30 nm) / Lithium Quinolate (Liq) (20 Å) / Al (1000 Å). nih.gov This device demonstrated an external quantum efficiency of 2.82% and a luminous efficiency of 3.62 cd/A. nih.gov

Further enhancements can be achieved by modifying the interfaces. One study demonstrated that incorporating a self-assembled monolayer (SAM) between the ITO anode and the NPB hole-transport layer significantly improved device performance. By optimizing the annealing temperature of the SAM to 100 °C, the maximum luminance was boosted from 15,350 cd/m² in the standard device to 32,290 cd/m², and the maximum EQE increased from 1.53% to 1.77%. nih.gov This improvement is attributed to better energy level alignment and enhanced hole mobility. nih.gov The strategic insertion of novel hole-transporting materials based on carbazole (B46965) and triphenylamine (B166846) derivatives as an additional layer between the standard NPB layer and the emissive layer has also been shown to enhance efficiencies significantly compared to reference devices using only NPB as the HTM. mdpi.com

Device Architecture ModificationMax. Luminance (cd/m²)Current Efficiency (cd/A)Power Efficiency (lm/W)Max. EQE (%)Reference
Standard Blue OLED with NPB HTLNot Specified3.621.832.82 nih.gov
Standard Device (No SAM)15,350Not SpecifiedNot Specified1.53 nih.gov
Device with SAM interlayer (100 °C anneal)32,290Not SpecifiedNot Specified1.77 nih.gov
Yellow Phosphorescent OLED with TAPC HTM (Reference)Not Specified32.5318.5810.6 nih.gov
Yellow Phosphorescent OLED with TPA-2ACR HTMNot Specified55.7429.2821.59 nih.gov

Mechanisms of Charge Injection and Transport at Organic/Electrode Interfaces

Efficient charge injection and transport are governed by the electronic properties of the materials and the nature of the interfaces they form. For hole injection from an ITO anode to an NPB layer, a significant energy barrier often exists. researchgate.net The mechanism of charge transport within the amorphous NPB film is typically described by a hopping model, where holes move between adjacent molecules under the influence of an electric field.

The hole mobility of NPB is not constant but depends on factors like film thickness and the presence of interfacial trap states. researchgate.net Studies using space-charge-limited current (SCLC) measurements have shown that for thin films typical in OLEDs (e.g., 50 nm), the hole mobility can be significantly lower than in thicker films (e.g., 1000 nm), a phenomenon attributed to these interfacial traps. researchgate.net

The injection process can be dramatically improved by inserting a thin interlayer between the anode and the HTL. For example, a thin layer of 1,4,5,8-naphthalene-tetracarboxylic-dianhydride (NTCDA) between ITO and NPB can improve hole injection. researchgate.net This is because the NTCDA layer interacts with the ITO to generate an interface state that assists in hole transport and also induces a large interface dipole that favorably shifts the energy levels of the NPB layer, effectively reducing the injection barrier. researchgate.net

Energy Level Alignment at Heterojunctions

The alignment of energy levels at the heterojunctions—specifically the anode/HTL and HTL/EML interfaces—is paramount for efficient OLED operation. The key parameter for hole transport is the Highest Occupied Molecular Orbital (HOMO). NPB has a HOMO level of approximately 5.5 eV. ossila.com

For efficient hole injection, the HOMO level of the HTL should be closely matched with the work function of the anode. However, there is often a mismatch; for example, the work function of ITO is typically around 4.7 eV, creating a substantial energy barrier for holes to overcome. The alignment of energy levels at these interfaces is not a simple vacuum level alignment. Instead, charge transfer across the interface can occur, leading to the formation of an interface dipole. aps.org This dipole modifies the local vacuum level and can either increase or decrease the charge injection barrier. As mentioned, inserting a layer like NTCDA can induce a favorable dipole that pulls the energy levels of NPB up, reducing the hole injection barrier from what would be 1.90 eV in a direct NPB/ITO interface. researchgate.net A proper alignment ensures a smooth flow of holes into the emissive layer, contributing to a balanced charge recombination and higher device efficiency. acs.org

Emitters in Organic Light-Emitting Diodes (OLEDs)

Beyond its primary role as a hole transporter, the N,N-diphenylnaphthalen-amine chemical scaffold is also a valuable building block in the design of emissive materials. By incorporating this electron-donating moiety into larger molecular structures, its electronic properties can be tuned to achieve light emission across the visible spectrum and into the near-infrared region.

Development of Deep Red and Near-Infrared (NIR) Emitters

The development of efficient deep-red and NIR emitters is challenging due to the "energy gap law," which predicts that as the emission energy decreases, non-radiative decay pathways become more dominant, leading to lower efficiency. nih.gov To overcome this, molecular designers often employ a donor-π-acceptor (D-π-A) strategy.

In this context, the N,N-diphenylnaphthalen-amine unit serves as a potent electron donor. One study reported a D-π-A type compound, T-b-IQD, which utilizes N,N-diphenylnaphthalen-2-amine as the donor and a quinoxaline-dicarbonitrile derivative as the acceptor. whiterose.ac.uk This design facilitates intramolecular charge transfer, which is crucial for achieving long-wavelength emission. While specific performance data for an OLED using this exact emitter was part of a broader review, the strategy highlights the utility of the naphthalen-amine core in pushing emission towards the NIR spectrum. whiterose.ac.uk Other approaches have used perylene (B46583) diimide derivatives with naphthalene (B1677914) substituents to create red and deep-red emitters for solution-processable OLEDs, achieving deep-red electroluminescence at 690 nm. rsc.org

Design of Blue Emitting Materials

The N,N-diphenylnaphthalen-amine moiety, and more broadly diphenylamine (B1679370) groups, are integral to the design of high-performance blue-emitting materials. These materials are crucial for full-color displays and lighting applications.

In many high-efficiency blue OLEDs, NPB is used as the HTL in conjunction with a specialized blue emitter. For example, a device using a 10,10-dimethyl-N,N-diphenyl-10H-indeno[1,2-b]triphenylen-12-amine emitter with an NPB HTL produced efficient blue emission with CIE coordinates of (0.16, 0.15), a luminous efficiency of 3.62 cd/A, and an EQE of 2.82%. nih.gov

In other designs, the diphenylamine group is directly incorporated into the emitter's structure. Researchers have developed efficient blue emitters by end-capping diphenylvinylarene cores with diphenylamine groups. researchgate.net An OLED fabricated with one such emitter, 9,9-diethyl-N,N-diphenyl-7-(2,2-diphenylvinyl)-9H-fluoren-2-amine, exhibited strong blue emission with CIE coordinates of (x = 0.17, y = 0.25) and achieved a luminance efficiency of 5.48 cd/A and an EQE of 2.85%. researchgate.net These examples underscore the versatility of the core amine structure in enabling the creation of efficient and color-stable blue OLEDs.

Emitter Type / RoleEmitter MaterialCIE (x, y)Current Efficiency (cd/A)EQE (%)Reference
Blue Emitter (with NPB HTL)10,10-dimethyl-N,N-diphenyl-10H-indeno[1,2-b]triphenylen-12-amine(0.16, 0.15)3.622.82 nih.gov
Blue Emitter (with NPB HTL)9,9-diethyl-N,N-diphenyl-7-(2,2-diphenylvinyl)-9H-fluoren-2-amine(0.17, 0.25)5.482.85 researchgate.net
Deep-Red EmitterAcenaphthene-substituted perylene diimide(0.69, 0.29)Not SpecifiedNot Specified rsc.org

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the architecture of organic solar cells, the efficient separation of photogenerated excitons (electron-hole pairs) and the subsequent transport of charges to their respective electrodes are paramount for achieving high power conversion efficiencies (PCEs). This compound and its derivatives are frequently employed as hole transport layers (HTLs) in these devices. The primary function of the HTL is to facilitate the extraction of holes from the photoactive layer while simultaneously blocking electrons, thereby preventing charge recombination at the anode.

The selection of an appropriate HTL is critical for optimizing device performance. Materials like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonic acid) (PEDOT:PSS) are widely used, but they possess disadvantages such as low electrical conductivity which can impede charge collection. This has led to research into alternative and improved HTL materials, including those based on amine derivatives. For instance, doping PEDOT:PSS with a perylene diimide derivative has been shown to enhance the PCE of bulk-heterojunction OSCs. rsc.org

Charge Separation and Recombination Dynamics in OPV Devices

The interface between the electron donor and electron acceptor materials within the active layer of an OPV is where the crucial process of charge separation occurs. Upon absorption of light, an exciton (B1674681) is created. For a photocurrent to be generated, this exciton must diffuse to the donor-acceptor interface and dissociate into a free electron and a free hole.

The use of this compound as a component of the donor material or as part of the HTL influences these dynamics. Its highest occupied molecular orbital (HOMO) energy level is strategically positioned to allow for efficient hole transfer from the donor material. This creates a cascade of energy levels that drives the separation of the exciton. The hole is readily accepted by the this compound moiety and transported towards the anode.

Conversely, recombination is a loss mechanism where the separated electron and hole meet again and annihilate before being collected. A well-designed HTL, such as one incorporating this compound, helps to minimize this by creating a barrier for electrons, effectively keeping the charge carriers separated and guiding them to their respective electrodes. The rigid and planar structure of the naphthalene core can also promote ordered molecular packing at the interface, which can facilitate more efficient charge transport and reduce recombination rates.

Organic Thin-Film Transistors (OTFTs) and Organic Semiconductors (OSCs)

Organic thin-film transistors are fundamental components of flexible and printed electronics, such as displays, sensors, and RFID tags. The performance of an OTFT is largely dictated by the charge carrier mobility of the organic semiconductor used in its active channel. For p-type transistors, which conduct positive charge carriers (holes), materials with high hole mobility are essential.

While specific experimental data on OTFTs exclusively using this compound as the active semiconductor is not extensively documented in the reviewed literature, the properties of closely related poly(triarylamine) (PTAA) based transistors provide valuable insights. PTAA-based OTFTs have demonstrated field-effect mobilities in the range of 2.68 x 10⁻² cm²/Vs. researchgate.net The performance of such devices is influenced by the fabrication method, with spin-coating being a common technique for depositing the active layer. researchgate.net

Enhancing Charge Carrier Mobility and Conductivity

The charge carrier mobility in organic semiconductors is intrinsically linked to the molecular structure, packing, and morphology of the thin film. The diphenylamino groups in this compound contribute to its strong electron-donating character, which is favorable for hole transport. The naphthalene core provides a degree of rigidity and planarity that can encourage intermolecular π-π stacking, a key factor for efficient charge hopping between adjacent molecules.

Several strategies can be employed to enhance charge carrier mobility and conductivity in organic semiconductors based on such building blocks:

Molecular Design: Modifying the molecular structure by introducing different functional groups can influence the energy levels and intermolecular interactions.

Thin-Film Morphology Control: The method of film deposition (e.g., spin-coating, vacuum deposition) and subsequent processing steps (e.g., annealing) can significantly impact the crystallinity and molecular ordering of the semiconductor film, thereby affecting mobility.

Doping: Introducing small amounts of dopant molecules can increase the charge carrier concentration and, in some cases, improve the conductivity of the organic semiconductor. For instance, n-doping of naphthalenediimide-based polymers has been shown to improve charge transport properties in OTFTs. nih.gov

Design and Fabrication of Donor-Acceptor (D-A) and Donor-π-Acceptor (D-π-A) Architectures Utilizing this compound as a Building Block

The versatility of this compound as a robust electron donor makes it an excellent building block for constructing sophisticated donor-acceptor (D-A) and donor-π-acceptor (D-π-A) molecules. These architectures are at the forefront of materials design for organic electronics due to their tunable optoelectronic properties.

In a D-A or D-π-A system, the electron-donating this compound unit is covalently linked to an electron-accepting moiety, often through a π-conjugated bridge in the case of D-π-A structures. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a desirable characteristic for applications in solar cells, light-emitting diodes, and nonlinear optics.

A theoretical study has explored the potential of novel D-π-A type dyes for dye-sensitized solar cells (DSSCs) where phenylnaphthalen-1-amine serves as the electron donor and cyanoacrylic acid acts as the acceptor. researchgate.net The study investigated the effect of varying the π-linker on the photovoltaic properties. The calculated parameters, such as HOMO and LUMO energy levels, the energy gap (Egap), and the open-circuit voltage (Voc), provide a framework for designing more efficient sensitizers. researchgate.net

Below is a data table summarizing the theoretically calculated photovoltaic properties of four newly designed molecules (M1-M4) based on a N-phenylnaphthalen-1-amine donor, as compared to a reference molecule (R). researchgate.net

MoleculeHOMO (eV)LUMO (eV)Egap (eV)Voc (V)
R-5.25-2.842.410.83
M1-5.31-2.932.380.91
M2-5.35-2.992.360.97
M3-5.42-3.072.351.05
M4-5.47-3.122.351.10

The synthesis of such D-A and D-π-A molecules typically involves cross-coupling reactions, such as Suzuki or Stille coupling, to connect the donor, π-bridge, and acceptor units. The choice of the acceptor and the π-linker allows for fine-tuning of the absorption spectrum, energy levels, and charge transport characteristics of the final molecule. For example, incorporating stronger electron-withdrawing acceptor moieties can lead to a smaller energy band gap and enhanced photovoltaic properties. researchgate.net

Chemosensor and Biosensor Applications of N,n Diphenylnaphthalen 1 Amine Derivatives

Design Principles for N,N-Diphenylnaphthalen-1-amine-based Chemosensors

The design of chemosensors based on this compound derivatives typically follows a modular 'fluorophore-spacer-receptor' format. In this architecture, the this compound core serves as the signaling fluorophore unit. This fluorophore is covalently linked to a specific receptor moiety through a spacer. The receptor is a molecular entity designed to selectively bind with the target analyte.

The fundamental principle behind these sensors is the interaction between the receptor and the analyte, which triggers a change in the photophysical properties of the fluorophore, leading to a detectable signal. The key design considerations include:

Fluorophore Selection: The this compound core is chosen for its high fluorescence quantum yield and sensitivity to electronic perturbations.

Receptor Design: The receptor is tailored for selective binding to a specific analyte, such as a metal ion, an anion, or a neutral molecule like an amine gas. This often involves incorporating specific functional groups that can form coordination bonds, hydrogen bonds, or other non-covalent interactions with the target.

Spacer Engineering: The spacer unit connects the fluorophore and the receptor. Its role is to electronically insulate or modulate the communication between these two components. The nature and length of the spacer are crucial in determining the sensing mechanism.

Sensing Mechanisms Employed (e.g., Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Resonance Energy Transfer (RET))

Several photophysical mechanisms can be harnessed in the design of this compound-based chemosensors to transduce the binding event into a fluorescent signal.

Photoinduced Electron Transfer (PET): PET is a common mechanism where the fluorescence of the fluorophore is quenched in the absence of the analyte. almacgroup.comrsc.org The receptor possesses a frontier molecular orbital (usually the HOMO) with an energy level that allows for electron transfer to the excited state of the fluorophore, leading to non-radiative decay and fluorescence quenching. almacgroup.com Upon binding of the analyte to the receptor, the energy of this orbital is lowered, inhibiting the PET process and "turning on" the fluorescence. almacgroup.commontclair.edu

Intramolecular Charge Transfer (ICT): In ICT-based sensors, the fluorophore is typically a push-pull system, where an electron-donating group (like the diphenylamine (B1679370) moiety) is conjugated with an electron-withdrawing group. nih.govmdpi.com Excitation of such a molecule leads to a charge transfer from the donor to the acceptor, resulting in a highly polar excited state. nih.gov The binding of an analyte can modulate the efficiency of this charge transfer, leading to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity. nih.gov For instance, interaction with a polar analyte can stabilize the ICT state, causing a red-shift in the emission spectrum.

Resonance Energy Transfer (RET): RET, including Förster Resonance Energy Transfer (FRET), involves the non-radiative transfer of energy from an excited donor fluorophore to a ground-state acceptor chromophore. nih.govrsc.org In a sensor design, the this compound derivative could act as the donor. The binding of an analyte to a receptor linked to the acceptor can alter the distance or spectral overlap between the donor and acceptor, thereby modulating the FRET efficiency and changing the fluorescence emission of the system. nih.govnih.gov

Selective Detection of Target Analytes (e.g., Anions, Metal Ions, Amine Gases)

The versatility in the design of the receptor unit allows for the development of this compound-based chemosensors for a variety of target analytes.

Anion Detection: For anion sensing, receptors are often designed with hydrogen-bond donor groups (e.g., ureas, thioureas, or amides) that can selectively interact with specific anions like fluoride, cyanide, or acetate. semanticscholar.org The binding of the anion to the receptor can trigger a PET or ICT process, leading to a change in the fluorescence signal.

Metal Ion Detection: To detect metal ions, chelating agents are incorporated as receptor units. These can include moieties like crown ethers, dipicolylamine, or Schiff bases that can selectively bind to specific metal ions such as Zn²⁺, Cu²⁺, or Hg²⁺. chemistryviews.org The coordination of the metal ion to the receptor alters the electronic properties of the system, modulating the fluorescence through mechanisms like CHEF (Chelation-Enhanced Fluorescence) or CHEQ (Chelation-Enhanced Quenching).

Amine Gas Detection: The detection of volatile amine gases is crucial for monitoring food spoilage and environmental pollution. mdpi.comnih.gov Sensors for amine gases can be designed where the acidic protons on the receptor moiety can interact with the basic amine gas molecules. This interaction can disrupt a PET process or alter the ICT state of the this compound fluorophore, resulting in a fluorescent response.

Below is an interactive table summarizing the typical performance of chemosensors based on naphthalene (B1677914) derivatives for various analytes.

Target AnalyteReceptor TypeSensing MechanismLimit of Detection (LOD)Reference
Anions
F⁻ThioureaPETMicromolar (µM) range semanticscholar.org
CN⁻Schiff BaseICTNanomolar (nM) range nih.gov
Metal Ions
Pd²⁺AmideHydrolysisMicromolar (µM) range chemistryviews.org
Al³⁺Schiff BaseCHEFNanomolar (nM) range mdpi.com
Amine Gases
AlkylaminesOrganic SemiconductorChange in ConductivityParts-per-billion (ppb) range mdpi.comnih.gov
AmmoniaOrganic SemiconductorChange in ConductivityParts-per-billion (ppb) range mdpi.comnih.gov

Practical Applicability in Environmental and Food Quality Monitoring

The development of chemosensors based on this compound derivatives holds significant promise for practical applications in environmental and food quality monitoring due to their potential for high sensitivity, selectivity, and rapid response.

Environmental Monitoring: These sensors can be employed for the in-situ detection of heavy metal ion pollutants in water sources. scispace.com For instance, sensors designed to be selective for ions like mercury or lead can provide early warnings of contamination. Similarly, sensors for anions such as cyanide or nitrate (B79036) are valuable for assessing water quality.

Food Quality Monitoring: A critical application lies in the monitoring of food freshness and spoilage. Biogenic amines, such as cadaverine (B124047) and putrescine, are produced during the decomposition of food products and serve as indicators of spoilage. researchgate.net Fluorescent sensors capable of detecting these volatile amines can be integrated into "smart packaging" to provide a visual indication of the food's quality, enhancing food safety for consumers. The detection of histamine (B1213489) in fish is another important area where these sensors could be applied.

The table below illustrates potential applications of this compound derivative-based sensors in these fields.

Application AreaTarget AnalyteSignificance
Environmental Monitoring Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺)Detection of toxic pollutants in water.
Anions (e.g., CN⁻, NO₃⁻)Assessment of water quality and industrial effluent.
Food Quality Monitoring Biogenic Amines (e.g., Cadaverine)Indication of meat and fish spoilage.
HistamineDetection of a common toxin in spoiled fish.

Advanced Molecular Engineering and Functionalization Strategies for N,n Diphenylnaphthalen 1 Amine

Covalent Functionalization for Tailored Electronic and Optical Properties

Covalent functionalization is a powerful tool for modulating the intrinsic properties of N,N-diphenylnaphthalen-1-amine. By introducing various substituents at different positions on the naphthalene (B1677914) or phenyl rings, it is possible to systematically alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its charge injection/transport capabilities and its absorption and emission characteristics.

For instance, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or tert-butyl (-C(CH₃)₃), onto the phenyl rings of related N,N-diphenylnaphthalen-2-amine systems has been shown to increase the HOMO energy level, facilitating more efficient hole injection from the anode in organic light-emitting diodes (OLEDs). Conversely, the incorporation of electron-withdrawing groups like cyano (-CN) can lower both the HOMO and LUMO levels, which can be advantageous for tuning the emission color and improving electron transport.

A study on phenanthroimidazole/N,N-diphenylnaphthalen-2-amine hybrid compounds demonstrated that strategic substitution significantly impacts electroluminescence performance. For example, a derivative functionalized with methoxy groups (PPI-NPA-OMe) exhibited a maximum brightness of 12,593 cd/m² and an external quantum efficiency (EQE) of 4.92% in a blue-emitting OLED. This highlights the potential for tuning the optoelectronic properties of the N,N-diphenylnaphthalen-amine core through targeted covalent modifications.

Incorporation into Conjugated Polymer Systems and Nanoparticle Architectures

The integration of the this compound moiety into larger macromolecular structures, such as conjugated polymers and nanoparticles, opens up new avenues for material design and application.

Conjugated Polymer Systems: By incorporating this compound as a repeating unit or a side chain in a conjugated polymer, its favorable hole-transporting properties can be combined with the processability and film-forming capabilities of polymers. For example, polymers based on poly(3-hexylthiophene) (P3HT) are widely used as hole-transporting materials. The incorporation of this compound units could potentially enhance the hole mobility and stability of such polymers. The synthesis of such polymers can be achieved through polymerization techniques like Grignard metathesis (GRIM) polymerization.

Nanoparticle Architectures: this compound and its derivatives can be used to functionalize the surface of nanoparticles, such as gold nanoparticles (AuNPs), to create hybrid materials with unique optical and electronic properties. The amine groups can act as anchoring points to the nanoparticle surface. The synthesis of such functionalized nanoparticles often involves the reduction of a metal salt (e.g., HAuCl₄) in the presence of the functionalizing ligand. The resulting nanoparticles can exhibit properties derived from both the inorganic core and the organic shell, making them suitable for applications in sensing, bioimaging, and catalysis. For instance, amine-functionalized gold nanoparticles have been shown to be efficient intracellular siRNA delivery carriers.

Investigation of Substituent Effects on Electronic Structure and Photophysical Responses

The electronic structure and photophysical behavior of this compound are highly sensitive to the nature and position of substituents. The introduction of different functional groups can lead to significant shifts in absorption and emission spectra, as well as changes in fluorescence quantum yields.

Studies on related aromatic amines, such as trans-4-aminostilbene derivatives, have shown that N-phenyl substitution can lead to a more planar geometry around the nitrogen atom, resulting in a red shift of the absorption and fluorescence spectra and a significant increase in fluorescence quantum yield. ntu.edu.twnih.gov This "amino conjugation effect" is attributed to enhanced orbital interactions between the N-phenyl group and the aminostilbene (B8328778) moiety. ntu.edu.twnih.gov

The following interactive table summarizes the effects of different substituents on the photophysical and electronic properties of various aromatic amines, providing insights into the potential modifications of this compound.

Compound/Substituent Absorption Max (λmax, nm) Emission Max (λem, nm) Fluorescence Quantum Yield (ΦF) HOMO (eV) LUMO (eV) Energy Gap (eV)
4-Aminostilbene3424250.04---
4-(N,N-Diphenylamino)stilbene3854500.81---
PPI-NPA-OMe-488 (in film)0.41 (in solution)-5.48-2.413.07
PPI-NPA-t-Bu-486 (in film)0.40 (in solution)-5.50-2.393.11
PPI-NPA-Me-498 (in film)0.62 (in solution)-5.52-2.433.09
PPI-NPA-CN-520 (in film)--5.84-2.813.03

Data for PPI-NPA derivatives are for N,N-diphenylnaphthalen-2-amine hybrids.

Rational Molecular Design Principles for Optimized Performance in Specific Optoelectronic Applications

The development of high-performance optoelectronic devices relies on the rational design of materials with specific properties. For this compound and its derivatives, several key design principles can be applied to optimize their performance in applications such as OLEDs and perovskite solar cells (PSCs).

For Hole Transport Materials (HTMs) in OLEDs and PSCs:

High Hole Mobility: The molecular structure should facilitate efficient intermolecular charge hopping. This can be achieved by promoting π-π stacking and ensuring good orbital overlap between adjacent molecules.

Appropriate HOMO Energy Level: The HOMO level should be well-matched with the anode work function (for OLEDs) or the valence band of the perovskite layer (for PSCs) to ensure efficient hole injection/extraction.

High Glass Transition Temperature (Tg): A high Tg is crucial for the morphological stability and long-term operational lifetime of the device. Bulky substituents can be introduced to disrupt crystallization and increase the amorphous nature of the material.

Good Solubility: For solution-processed devices, the material must be soluble in common organic solvents.

For Blue Emitting Materials in OLEDs:

Wide Bandgap: To achieve blue emission, a sufficiently large energy gap between the HOMO and LUMO is required.

High Photoluminescence Quantum Yield (PLQY): The molecular design should minimize non-radiative decay pathways to maximize light emission. This can be achieved by creating rigid molecular structures that suppress vibrational and rotational energy losses.

Good Color Purity: The emission spectrum should be narrow to achieve a saturated blue color. Fusing aromatic rings can help to achieve this.

By applying these principles, researchers can systematically design and synthesize novel this compound derivatives with tailored properties for specific and demanding optoelectronic applications.

Q & A

Q. What are the most effective catalytic systems for synthesizing N,N-diphenylnaphthalen-1-amine via cross-coupling reactions?

The Buchwald-Hartwig coupling reaction is a robust method for C–N bond formation. For example, Pd-based catalysts (e.g., Pd/NiO) enable reductive amination of aryl chlorides with amines under hydrogen atmospheres, achieving yields up to 95% . Key parameters include catalyst loading (1.1 wt% Pd/NiO), reaction temperature (25°C), and solvent selection (e.g., toluene). Alternative methods, such as Pd-catalyzed C–H dimethylamination using N,N-dimethylformamide as an amino source, also show promise, with yields influenced by substituent steric effects .

Q. How can researchers resolve overlapping signals in NMR characterization of this compound derivatives?

Overlapping proton signals in 1H^1H NMR (e.g., aromatic protons) can be addressed using 2D NMR techniques (e.g., 1H^1H-1H^1H COSY or HSQC). For instance, in , 1H^1H NMR (400 MHz, CDCl3_3) resolved aromatic protons at δ 7.08–7.73 ppm, while 13C^{13}C NMR assignments (e.g., 138.8–130.7 ppm) clarified substituent effects . High-resolution mass spectrometry (HRMS) further validates molecular formulas, as seen in HRMS data for C24_{24}H29_{29}N2_2O (361.2280 [M+H]+^+) .

Advanced Research Questions

Q. What mechanistic insights explain substituent-dependent catalytic efficiency in Pd-mediated C–N coupling reactions?

Steric and electronic effects of substituents significantly impact reaction pathways. For example, electron-donating groups on the naphthalene ring enhance Pd catalyst turnover by stabilizing oxidative addition intermediates. Conversely, bulky substituents (e.g., 3,4-dimethylbenzyl) reduce yields due to steric hindrance during transmetallation steps . Mechanistic studies using kinetic isotope effects (KIEs) or in situ IR spectroscopy can elucidate these interactions .

Q. How can researchers reconcile contradictory yield data between reductive amination and cross-coupling methods?

Discrepancies arise from differences in substrate accessibility and catalyst compatibility. Reductive amination (e.g., Pd/NiO with H2_2) achieves high yields (>95%) for simple amines but struggles with sterically hindered substrates . In contrast, Buchwald-Hartwig coupling accommodates bulky substrates but requires optimized ligands (e.g., XPhos) and base selection (e.g., K3_3PO4_4) to mitigate side reactions like β-hydride elimination .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to prevent inhalation of vapors.
  • Waste Management: Segregate chemical waste and dispose via certified hazardous waste handlers .

Methodological Tables

Table 1. Comparison of Synthetic Methods for this compound Derivatives

MethodCatalyst/ReagentsYield (%)Key ConditionsReference
Buchwald-Hartwig CouplingPd(OAc)2_2, XPhos84–95Toluene, 100°C, 24 h
Reductive AminationPd/NiO, H2_295–9825°C, 10 h, H2_2 atm
C–H DimethylaminationPd(OAc)2_2, DMF72–89DMF, 100°C, 15 h

Table 2. Analytical Characterization Data for this compound

TechniqueKey DataReference
1H^1H NMRδ 7.08–7.73 (m, aromatic H), 2.23 (s, N–CH3_3)
13C^{13}C NMRδ 148.0 (C–N), 129.1–124.8 (aromatic C), 45.5 (N–CH3_3)
HRMSC20_{20}H22_{22}N: 276.1752 [M+H]+^+; Δ = 0.0011

Key Recommendations for Researchers

  • Catalyst Screening: Prioritize Pd-based systems with tunable ligands (e.g., XPhos, SPhos) for diverse substrates.
  • Analytical Rigor: Combine NMR, HRMS, and IR (e.g., 3064 cm1^{-1} for aromatic C–H stretches) for structural validation .
  • Safety Compliance: Adhere to institutional protocols for hazardous amine handling, particularly during scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.